molecular formula C16H12Br3N3O6 B11549547 N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11549547
M. Wt: 582.0 g/mol
InChI Key: PVJIEEDCAJQNRH-CGOBSMCZSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazone linkage, a nitrophenyl group, and a tribromophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the following steps:

    Formation of the Hydrazone Linkage: The reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out in an organic solvent like ethanol at a temperature of around 60-70°C.

    Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms in the tribromophenoxy moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or by interfering with their catalytic mechanisms. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
  • N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the tribromophenoxy moiety provides a distinctive set of properties that differentiate it from similar compounds.

Properties

Molecular Formula

C16H12Br3N3O6

Molecular Weight

582.0 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C16H12Br3N3O6/c1-27-13-3-8(2-12(15(13)24)22(25)26)6-20-21-14(23)7-28-16-10(18)4-9(17)5-11(16)19/h2-6,24H,7H2,1H3,(H,21,23)/b20-6+

InChI Key

PVJIEEDCAJQNRH-CGOBSMCZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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